Methyl 5-bromo-2-(trifluoromethyl)thiophene-3-carboxylate

Description

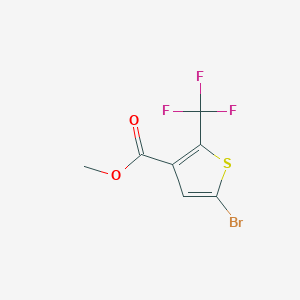

Methyl 5-bromo-2-(trifluoromethyl)thiophene-3-carboxylate is a substituted thiophene derivative characterized by a bromine atom at the 5-position, a trifluoromethyl (-CF₃) group at the 2-position, and a methyl ester at the 3-position. This compound belongs to a class of fluorinated heterocycles widely studied for their electronic and steric properties, which make them valuable intermediates in pharmaceutical synthesis and materials science. The bromine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the electron-withdrawing trifluoromethyl group stabilizes the thiophene ring and influences regioselectivity in further functionalization .

Properties

Molecular Formula |

C7H4BrF3O2S |

|---|---|

Molecular Weight |

289.07 g/mol |

IUPAC Name |

methyl 5-bromo-2-(trifluoromethyl)thiophene-3-carboxylate |

InChI |

InChI=1S/C7H4BrF3O2S/c1-13-6(12)3-2-4(8)14-5(3)7(9,10)11/h2H,1H3 |

InChI Key |

HRBIAXHTCNHOEM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(SC(=C1)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-2-(trifluoromethyl)thiophene-3-carboxylate typically involves the bromination of thiophene derivatives followed by esterification. One common method involves the reaction of 2-bromo-5-(trifluoromethyl)thiophene with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(trifluoromethyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.

Common Reagents and Conditions

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution: Formation of various substituted thiophene derivatives.

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of thiol derivatives.

Scientific Research Applications

Methyl 5-bromo-2-(trifluoromethyl)thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-(trifluoromethyl)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related thiophene derivatives:

Key Differences and Implications

Substituent Effects on Reactivity :

- The bromine in the target compound enables facile cross-coupling reactions, whereas the formyl group in Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate facilitates nucleophilic additions (e.g., hydrazine coupling) .

- The trifluoromethyl group (-CF₃) in the target compound provides stronger electron-withdrawing effects compared to trifluoroacetamido (-NHCOCF₃) in Ethyl 5-bromo-2-(trifluoroacetamido)thiophene-3-carboxylate, altering the electronic profile of the thiophene ring and influencing reaction pathways .

Ester Group Variations :

- The methyl ester in the target compound offers higher hydrolytic stability than ethyl esters, as seen in Ethyl 5-bromo-2-(trifluoroacetamido)thiophene-3-carboxylate, which may undergo faster enzymatic cleavage in biological systems .

Applications in Drug Discovery :

- Brominated thiophenes like the target compound are pivotal in synthesizing kinase inhibitors and antiviral agents, whereas carbamoyl-substituted analogs (e.g., Methyl 5-(diethylcarbamoyl)-4-methyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate) are explored for their binding affinity to protein targets .

Research Findings and Trends

- Synthetic Utility: The target compound’s bromine atom has been leveraged in palladium-catalyzed couplings to generate biaryl structures, a strategy less feasible with non-halogenated analogs like Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate .

- Stability Studies: Fluorinated thiophenes exhibit enhanced thermal stability compared to non-fluorinated derivatives, making them suitable for high-temperature applications in organic electronics .

- Biological Activity : Derivatives with trifluoromethyl groups show improved metabolic stability and bioavailability in preclinical studies, though brominated analogs may require further optimization to reduce toxicity .

Biological Activity

Methyl 5-bromo-2-(trifluoromethyl)thiophene-3-carboxylate (CAS: 1956324-39-2) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 267.07 g/mol. The compound features a thiophene ring substituted with a bromine atom and a trifluoromethyl group, which significantly influences its reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds containing thiophene rings and halogen substituents often exhibit significant biological activities:

- Antimicrobial Activity : Thiophene derivatives have been studied for their ability to inhibit bacterial growth. The electron-withdrawing effects of halogens enhance the lipophilicity and membrane permeability of the molecules, facilitating their interaction with microbial targets.

- Anticancer Properties : Some studies suggest that similar compounds can induce apoptosis in cancer cells by affecting various biochemical pathways.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving its biological effectiveness.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect observed | |

| Bacillus subtilis | Moderate antibacterial effect | |

| Escherichia coli | Significant growth inhibition |

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by researchers evaluated the efficacy of this compound against common pathogens. Results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus, suggesting its potential as an antimicrobial agent. -

Mechanism of Action :

The mechanism behind the antimicrobial activity is believed to involve disruption of bacterial cell membranes, facilitated by the lipophilic nature imparted by the trifluoromethyl group, enhancing penetration into bacterial cells.

Anticancer Properties

Emerging research has also focused on the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines.

| Cancer Cell Line | Effect Observed | Reference |

|---|---|---|

| HeLa (cervical cancer) | Induction of apoptosis | |

| MCF-7 (breast cancer) | Cell cycle arrest |

Case Studies

-

In Vitro Studies :

In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in HeLa cells, indicating potential for development as an anticancer therapeutic. -

Biochemical Pathways :

The compound appears to affect key signaling pathways involved in cell proliferation and survival, including the inhibition of specific kinases associated with cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.